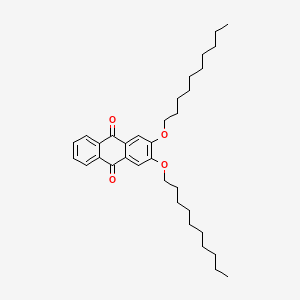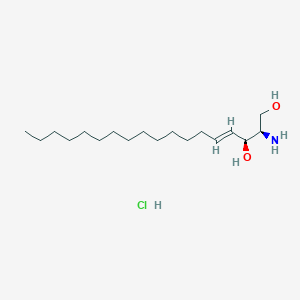
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves several steps, starting from simpler organic moleculesThe reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrochloride group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can yield diketones, while substitution of the hydrochloride group can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the synthesis of chiral compounds .
Biology
In biological research, this compound is studied for its potential role in cellular signaling and metabolism. It is known to interact with specific enzymes and receptors, influencing various biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients .
Mecanismo De Acción
The mechanism of action of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit or activate certain enzymes, thereby influencing the biochemical processes they regulate .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine: A structurally related compound with similar biological activities.
Ceramide: Another related compound involved in cellular signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid with roles in immune response and cancer progression.
Uniqueness
What sets (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique biological and chemical properties. Its ability to interact with a distinct set of molecular targets makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H38ClNO2 |
|---|---|
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m1./s1 |
Clave InChI |
YDIHJJLAPMAISR-ZIYITSQESA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O.Cl |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


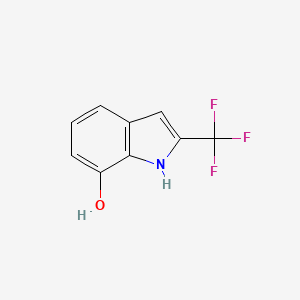



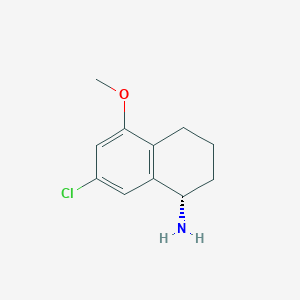
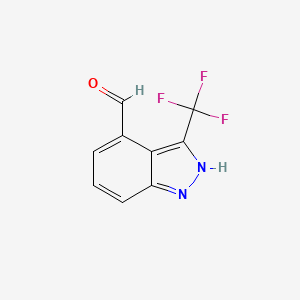
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
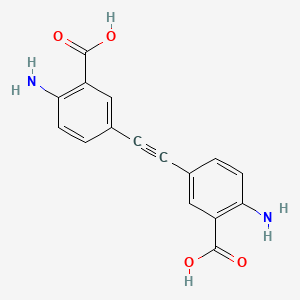

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

